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Compound of Interest

Compound Name: 5-Phenylundecane

Cat. No.: B1205318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 5-phenylundecane, an alkylbenzene compound. The following sections
detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles,
along with generalized experimental protocols and a logical workflow for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
fragmentation pattern of a compound, which aids in confirming its identity.[1] For 5-
phenylundecane, with a molecular weight of 232.4 g/mol , Gas Chromatography-Mass
Spectrometry (GC-MS) is a highly effective method for its detection and identification in various
matrices, from synthetic reaction mixtures to natural product extracts.[1][2][3] The mass
spectrum provides a characteristic molecular ion peak (M*) and a unique fragmentation
pattern.[1]

Table 1: Mass Spectrometry Data for 5-Phenylundecane
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miz Relative Intensity (%) Proposed Fragment
232 ~5 [M]* (Molecular lon)
155 99.99 [M - CsH11]*

147 19.19

105 ~15 [CsHs]*

91 100 [C7H7]* (Tropylium ion)
77 ~5 [CeHs]* (Phenyl cation)

Data sourced from PubChem and presented as representative values.[2] The fragmentation
pattern for phenylalkanes often includes a prominent peak corresponding to the tropylium ion
(m/z 91), formed by benzylic cleavage and rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of hydrogen (*H NMR) and
carbon (33C NMR) atoms.[1]

1H NMR Spectroscopy

In the *H NMR spectrum of 5-phenylundecane, characteristic signals are expected for the
aromatic protons of the phenyl ring, typically appearing as a multiplet in the range of 7.0-7.5
ppm.[1] The benzylic proton, the proton on the carbon directly attached to the phenyl group,
would also have a distinct chemical shift.

Table 2: Predicted *H NMR Spectral Data for 5-Phenylundecane
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.25-7.35 m 2H Ar-H (meta)
~7.15-7.25 m 3H Ar-H (ortho, para)
~ 2.60 p 1H CH-Ph
CH:z adjacent to CH-
~1.55-1.65 m 2H
Ph
~1.20 - 1.40 m 12H (CH2)s
~0.85-0.95 t 6H CHs

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Table 3: Predicted 13C NMR Spectral Data for 5-Phenylundecane

Chemical Shift (6, ppm) Assighment

~ 145 C (quaternary, aromatic)
~ 128 CH (aromatic)

~ 126 CH (aromatic)

~ 45 CH-Ph

~35 CH2 adjacent to CH-Ph
~32 CH2

~29 CH2

~27 CH:2

~ 23 CH2

~14 CHs
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 5-Phenylundecane

Wavenumber (cm—2) Vibration Type Functional Group

3000 - 3100 C-H Stretch Aromatic C-H

2850 - 3000 C-H Stretch Aliphatic C-H

1600, 1495, 1450 C=C Stretch Aromatic Ring

700 - 750 C-H Out-of-plane Bend Monosubstituted Benzene

These values are based on typical spectral characteristics for similar compounds.[1]

Experimental Protocols

The acquisition of spectroscopic data for 5-phenylundecane follows standard analytical
procedures.

e Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a gas
chromatograph, where it is vaporized and separated based on its boiling point and
interaction with the stationary phase of the column.[1] The separated components then enter
the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-
charge ratios are detected to produce a mass spectrum.[1]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for 1H).[4] The
sample is dissolved in a deuterated solvent, and chemical shifts are reported in parts per
million (ppm) relative to an internal standard.[4][5]

« Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared
(FT-IR) spectrometer.[4] The sample can be analyzed as a thin film, in a solution, or as a KBr
pellet.[4]
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Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis and structural confirmation of 5-phenylundecane.

Caption: Workflow for the spectroscopic analysis of 5-Phenylundecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
Phenylundecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205318#spectroscopic-data-nmr-ir-ms-of-5-
phenylundecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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